molecular formula C11H12ClNOS B7473139 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone

Cat. No. B7473139
M. Wt: 241.74 g/mol
InChI Key: WNGJFMFMZSMXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone is a chemical compound that has been extensively studied by researchers due to its potential applications in the field of medicinal chemistry. The compound has been found to possess various pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone involves the inhibition of various enzymes and signaling pathways that are involved in the regulation of inflammation and pain. The compound has been found to target specific receptors and enzymes, which makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone has been found to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, and it has also been found to have anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone is its potential as a lead compound for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone. One potential direction is the development of new drugs based on the compound, which could be used to treat various diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify its potential side effects.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone can be achieved through a multi-step process involving the reaction of various reagents. The synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGJFMFMZSMXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(4-chlorophenyl)sulfanylethanone

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